methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate
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Overview
Description
Methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxyphenoxy group attached to a methylbutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate typically involves the esterification of (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl ketone or aldehyde derivatives.
Reduction: Formation of 2-(4-hydroxyphenoxy)-2-methylbutanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
Methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenoxy)propanoate
- Methyl 2-(4-hydroxyphenoxy)acetate
- Methyl 4-hydroxybenzoate
Uniqueness
Methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate is unique due to its specific structural features, such as the presence of a methyl group at the 2-position and the (2R) configuration. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
653563-78-1 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl (2R)-2-(4-hydroxyphenoxy)-2-methylbutanoate |
InChI |
InChI=1S/C12H16O4/c1-4-12(2,11(14)15-3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3/t12-/m1/s1 |
InChI Key |
PYYSJAFWJCIFQU-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)OC)OC1=CC=C(C=C1)O |
Canonical SMILES |
CCC(C)(C(=O)OC)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
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